molecular formula C19H24ClN5O2S B2860093 5-((3-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-67-1

5-((3-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2860093
CAS RN: 898366-67-1
M. Wt: 421.94
InChI Key: YJWOSGBZJMXQHQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a thiazole ring, and a triazole ring. Piperazine rings are found in many pharmaceuticals and show a wide range of biological activity . Thiazole and triazole rings are also common in medicinal chemistry and have various biological activities.

Scientific Research Applications

Antibacterial Activity

The structural features of this compound, particularly the presence of a piperazine ring, are known to contribute to antibacterial properties. Piperazine derivatives have been studied for their efficacy against various bacterial strains. The incorporation of the piperazine moiety into biologically active compounds can enhance pharmacokinetic properties and has been associated with promising antibacterial activity .

Antifungal Applications

Similar to its antibacterial uses, the compound’s molecular framework suggests potential antifungal applications. The triazole ring, in particular, is a common feature in many antifungal agents. This is due to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes .

Anticancer Research

Triazole derivatives have been explored for their anticancer properties. The compound , with its triazole core, may interact with various biological pathways that are relevant in cancer therapy. Research on similar structures has shown cytotoxic effects against certain cancer cell lines, indicating potential for further exploration in anticancer research .

Anticonvulsant Properties

Compounds with a piperazine ring have been investigated for their anticonvulsant activities. The ability to modulate neurological pathways makes this class of compounds interesting for the development of new treatments for epilepsy and other seizure-related disorders .

Antinociceptive Effects

The compound’s structure suggests potential use in the study of pain relief, or antinociception. Research on related molecules has demonstrated the ability to alleviate pain without the side effects commonly associated with traditional pain medications .

Neurodegenerative Disease Treatment

Piperazine derivatives have been associated with treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s. The compound’s structure could be relevant in the modulation of neurological functions and protective effects on neural cells .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Given the presence of a piperazine ring, it’s possible that the compound could interact with various receptors in the body, as many drugs containing piperazine rings do .

properties

IUPAC Name

5-[(3-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O2S/c1-2-15-21-19-25(22-15)18(27)17(28-19)16(13-4-3-5-14(20)12-13)24-8-6-23(7-9-24)10-11-26/h3-5,12,16,26-27H,2,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWOSGBZJMXQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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